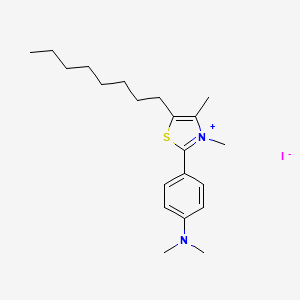
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide is an organic compound known for its unique chemical structure and properties This compound is part of the thiazolium family, which is characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazole derivative in the presence of a base to form the desired product . The reaction conditions often include refluxing in a suitable solvent such as methanol, with the temperature maintained between 30°C to 50°C to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and solvent composition. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . Additionally, the thiazolium ring can participate in electron transfer processes, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioflavin T: A benzothiazolium salt used in the detection of amyloid plaques.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Another thiazolium compound with nonlinear optical properties.
Uniqueness
2-(p-(Dimethylamino)phenyl)-3,4-dimethyl-5-octyl-thiazolium iodide stands out due to its unique combination of a dimethylamino group and an octyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique optical characteristics .
Propriétés
Numéro CAS |
21176-92-1 |
|---|---|
Formule moléculaire |
C21H33IN2S |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
4-(3,4-dimethyl-5-octyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C21H33N2S.HI/c1-6-7-8-9-10-11-12-20-17(2)23(5)21(24-20)18-13-15-19(16-14-18)22(3)4;/h13-16H,6-12H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ZZQWBYNBHPEYPF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















